(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone is a complex organic compound that features a piperidine ring and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tosyl group. The bicyclic structure is then formed through a series of cyclization reactions. The final step involves the coupling of the piperidine and bicyclic moieties under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties enable the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which (1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1-Tosylpiperidin-4-yl)methanone: This compound lacks the bicyclic structure, making it less rigid and potentially less selective in its interactions.
(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone: This compound lacks the tosyl group, which may affect its reactivity and solubility.
Uniqueness
(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is unique due to the combination of the tosyl group and the bicyclic structure. This combination imparts specific chemical properties, such as increased rigidity and selectivity in interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3S/c1-17-5-7-20(8-6-17)29(27,28)24-11-9-18(10-12-24)21(26)25-16-23(4)14-19(25)13-22(2,3)15-23/h5-8,18-19H,9-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXTAYMXCGOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC4(CC3CC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.